3-((6-Bromopyridin-2-yl)amino)propanoic acid
Overview
Description
3-((6-Bromopyridin-2-yl)amino)propanoic acid is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 6-position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 3-((6-Bromopyridin-2-yl)amino)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of their modulation by this compound.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its logP values indicate moderate lipophilicity, which can influence its distribution within the body . The compound has good solubility, which can affect its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the nature of its targets and how their modulation impacts cellular functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the surrounding medium can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs could impact its pharmacokinetics through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
3-((6-Bromopyridin-2-yl)amino)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as tryptophan hydroxylase and aromatic amino acid aminotransferase, influencing their activity and, consequently, the metabolic pathways they regulate . The interaction with these enzymes is primarily through the bromopyridine moiety, which facilitates binding to the active sites of the enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the ERK1/2 signaling cascade . By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromopyridine moiety of the compound allows it to bind to the active sites of enzymes and receptors, leading to either inhibition or activation of these proteins . This binding can result in changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways. For example, the compound has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to changes in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The degradation products of the compound may also have biological activity, which needs to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic effects, including oxidative stress and inflammation . These adverse effects are likely due to the compound’s interaction with multiple cellular targets, leading to dysregulation of critical biochemical pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism . The compound interacts with enzymes such as tryptophan hydroxylase and aromatic amino acid aminotransferase, influencing the synthesis and degradation of key metabolites . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s bromopyridine moiety facilitates its interaction with these transporters, allowing it to be efficiently taken up by cells and distributed to various cellular compartments. This distribution is critical for the compound’s biological activity, as it ensures that it reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins. It can also be found in other cellular compartments, such as the nucleus and mitochondria, depending on the presence of specific targeting signals and post-translational modifications . These localizations are essential for the compound’s function, as they determine its accessibility to various biomolecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Bromopyridin-2-yl)amino)propanoic acid typically involves the bromination of 2-aminopyridine followed by a coupling reaction with a suitable propanoic acid derivative. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The brominated product is then reacted with a propanoic acid derivative under appropriate conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-((6-Bromopyridin-2-yl)amino)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include nitro derivatives and other oxidized forms.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
3-((6-Bromopyridin-2-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridine: Similar structure but lacks the propanoic acid moiety.
3-(6-Bromopyridin-3-yl)propanoic acid: Similar structure but with the bromine atom at a different position on the pyridine ring.
Uniqueness
3-((6-Bromopyridin-2-yl)amino)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
IUPAC Name |
3-[(6-bromopyridin-2-yl)amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVZFZBEGRZND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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